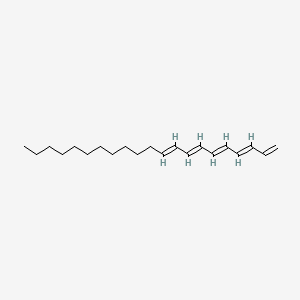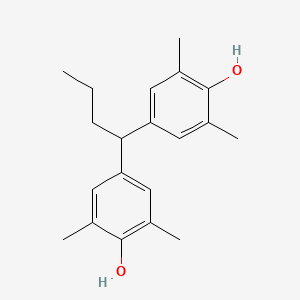
4,4'-Butylidenebis(2,6-xylenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Butylidenebis(2,6-xylenol) is an organic compound with the molecular formula C20H26O2 and a molecular weight of 298.41924 g/mol . It is also known by its systematic name, 4-[1-(4-hydroxy-3,5-dimethylphenyl)butyl]-2,6-dimethylphenol . This compound is characterized by its two phenolic groups connected by a butylidene bridge, making it a bisphenol derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Butylidenebis(2,6-xylenol) can be synthesized through the condensation reaction of 2,6-dimethylphenol with butyraldehyde . The reaction typically involves the use of an acid catalyst to facilitate the formation of the butylidene bridge between the two phenolic groups. The reaction conditions often include elevated temperatures and controlled pH to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of 4,4’-Butylidenebis(2,6-xylenol) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Butylidenebis(2,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of 4,4’-Butylidenebis(2,6-xylenol).
Scientific Research Applications
4,4’-Butylidenebis(2,6-xylenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a stabilizing agent in biological samples.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4,4’-Butylidenebis(2,6-xylenol) primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and other free radicals, thereby protecting materials and biological systems from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Another bisphenol derivative with similar antioxidant properties but different structural features.
4,4’-Methylenebis(2,6-xylenol): Similar structure but with a methylene bridge instead of a butylidene bridge.
4,4’-Thiodiphenol: Contains a sulfur atom in the bridge, offering different chemical properties.
Uniqueness
4,4’-Butylidenebis(2,6-xylenol) is unique due to its butylidene bridge, which imparts specific chemical and physical properties. This structure enhances its stability and effectiveness as an antioxidant compared to other bisphenol derivatives .
Properties
CAS No. |
82209-87-8 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)butyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-6-7-18(16-8-12(2)19(21)13(3)9-16)17-10-14(4)20(22)15(5)11-17/h8-11,18,21-22H,6-7H2,1-5H3 |
InChI Key |
JZTRTASDMYYCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


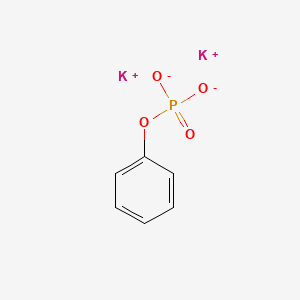
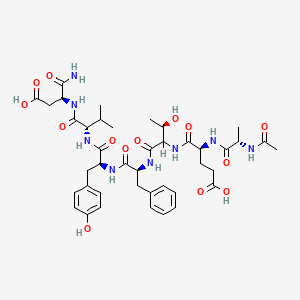
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)

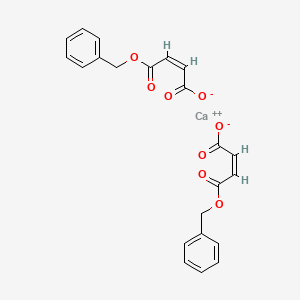


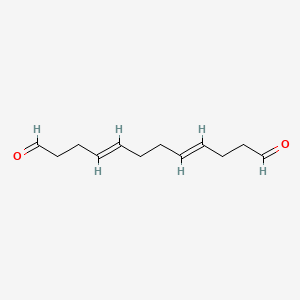
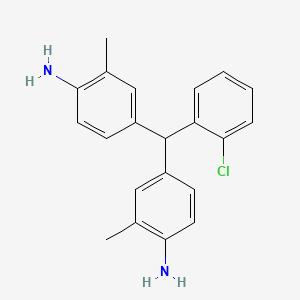
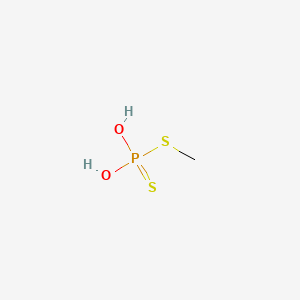
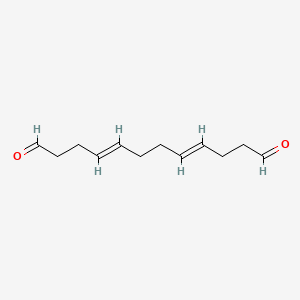
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
